The compound is cataloged under the CAS number 1378372-01-0 and can be found in various chemical databases such as PubChem and Ambeed. It belongs to the class of heterocyclic compounds, specifically quinazolines, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one typically involves a multi-step process that can include the following general procedure:
The yield of this reaction can reach up to 94%, indicating a highly efficient synthesis route .
The molecular structure of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one features a quinazolinone core with specific substituents:
Key structural data includes:
6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one can participate in various chemical reactions typical for quinazolinones:
These reactions are significant for developing new derivatives with enhanced biological activities .
Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects .
The physical and chemical properties of 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one are crucial for understanding its behavior in different environments:
These properties suggest that the compound could be suitable for various formulations in pharmaceutical applications .
6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one has several potential applications:
Quinazolinones represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidin-4(3H)-one moiety. The historical exploration of quinazolinones dates to the mid-20th century, with initial research focused on their sedative and anxiolytic properties. However, the pharmacological landscape expanded dramatically following the discovery of their kinase inhibitory potential. FDA-approved drugs such as gefitinib (2003), erlotinib (2004), and afatinib (2013)—all 4-anilinoquinazoline derivatives—revolutionized targeted cancer therapy by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer [1]. These agents validated the quinazolinone core as a versatile pharmacophore capable of selective molecular targeting.
Beyond oncology, quinazolinone derivatives exhibit diverse bioactivities. For instance, 4-(3-methoxyphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated potent H1-antihistaminic activity (72.76% protection in guinea pigs), surpassing chlorpheniramine maleate (71%) with reduced sedation [7]. Similarly, 2-isopropyl-1-phenylquinazolin-4(1H)-one derivatives showed significant anti-inflammatory effects in carrageenin-induced paw edema models, independent of adrenal pathways [9]. This multifaceted therapeutic profile underscores the scaffold’s adaptability to diverse receptor interfaces.
Table 1: Clinically Approved Quinazoline-Based Drugs and Their Therapeutic Applications
Drug Name | Approval Year | Primary Target | Therapeutic Indication |
---|---|---|---|
Gefitinib (Iressa®) | 2003 | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC) |
Erlotinib (Tarceva®) | 2004 | EGFR Tyrosine Kinase | NSCLC, Pancreatic Cancer |
Lapatinib (Tykerb®) | 2012 | EGFR/HER2 Tyrosine Kinase | Breast Cancer |
Afatinib (Gilotrif®) | 2013 | EGFR/HER2 Tyrosine Kinase | NSCLC |
Vandetanib (Caprelsa®) | 2011 | VEGFR/EGFR/RET Kinase | Medullary Thyroid Cancer |
The bioactivity of quinazolinones is exquisitely sensitive to substitutions at key positions, particularly C2, C6, and N3. The methyl group at C2 enhances metabolic stability and lipophilicity, facilitating membrane penetration and target engagement. For example, 2-methylquinazolin-4(3H)-one derivatives exhibit improved tubulin polymerization inhibition compared to unsubstituted analogs, disrupting tumor vasculature at nanomolar concentrations [2]. This substituent occupies a hydrophobic pocket in the colchicine binding site of tubulin, as confirmed through docking studies superimposing 2-methylquinazolines with DAMA-colchicine in crystal structures (PDB: 1SA0) [2].
The hydroxymethyl group at C6 introduces hydrogen-bonding capacity and modulates solubility. In tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), 6-(hydroxymethyl) derivatives demonstrated a "sweet spot" between lipophilicity (log P ≈ 2.97) and aqueous solubility (8.28 μg/mL at pH 7.4) [2]. This balance is critical for bioavailability, as evidenced by the in vivo efficacy of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which reduced tumor growth by 62% in mice at 1.0 mg/kg without toxicity [2]. Additionally, the hydroxymethyl group serves as a synthetic handle for further derivatization. Chlorination at this position yields 2-chloromethyl intermediates, enabling nucleophilic substitution with amines or anilines to generate analogs with enhanced cytotoxicity (IC50 = 3.2–12.4 μM against HepG2 and MDA-MB-468 cells) [3].
Table 2: Impact of Quinazolinone Substituents on Pharmacological Properties
Substituent Position | Chemical Group | Pharmacological Influence | Mechanistic Rationale |
---|---|---|---|
C2 | Methyl | ↑ Lipophilicity, metabolic stability; enhances tubulin binding | Fits hydrophobic pocket in colchicine binding site |
C6 | Hydroxymethyl | ↑ Solubility; enables prodrug design; H-bond donor/acceptor | Improves bioavailability; engages polar residues in targets |
N3 | Alkyl/Aryl | Modulates kinase selectivity; influences pharmacokinetics | Blocks solvent exposure; fine-tunes steric occupancy |
The specific focus on 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one arises from its dual molecular targeting capability and favorable drug-like properties. Structurally, it combines the hydrophobic 2-methyl group optimal for tubulin binding with the polar hydroxymethyl group at C6, positioning it as a lead compound for tumor-vascular disruption. Unlike angiogenesis inhibitors (e.g., bevacizumab), tumor-vascular disrupting agents (VDAs) rapidly collapse established tumor vasculature, causing extensive necrosis [2]. The 6-(hydroxymethyl)-2-methyl variant exhibits sub-nanomolar GI50 values (10⁻¹⁰ M) across 54/60 NCI human tumor cell lines, including multidrug-resistant phenotypes [2]. Its potency exceeds earlier leads like 1a (GI50 = 1.5–1.7 nM), attributed to enhanced interactions with tubulin’s colchicine site and improved cellular uptake [2].
Mechanistically, this compound inhibits microtubule assembly (IC50 ≈ 1 μM), arresting tumor cells in the G2/M phase and triggering apoptosis via mitochondrial pathways. Immunohistochemistry of xenograft tumors revealed disrupted vasculature, reduced proliferation (Ki67 suppression), and elevated apoptosis (caspase-3 activation) [2]. Additionally, the hydroxymethyl group enables conjugation to triazole-glycoside hybrids, expanding its targeting scope to receptor tyrosine kinases like EGFR and VEGFR-2. Recent derivatives incorporating 1,2,3-triazole-linked glycosides showed IC50 values of 0.31–0.35 μM against EGFR and 3.20 μM against VEGFR-2, comparable to sorafenib [5]. Such dual kinase inhibition exploits the crosstalk between EGFR and VEGF pathways, a resistance mechanism in anti-EGFR monotherapy [5].
Table 3: Mechanistic Studies of 6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one Derivatives
Derivative Class | Primary Target | Cellular Activity | In Vivo Efficacy |
---|---|---|---|
Unmodified Core | Tubulin Polymerization | GI50 = 0.1–0.9 nM (NCI-60 panel) | 62% tumor growth inhibition (H-460 xenograft) |
1,2,3-Triazole-Glycoside Hybrids | EGFR/VEGFR-2 | IC50 = 5.70–8.10 μM (MCF-7 cells) | Not reported; induces G1 arrest in HCT-116 cells |
2-Chloromethyl Analogs | Undefined Kinases | IC50 = 3.2–20 μM (HepG2, HCT-116 cells) | Apoptosis via Bax/Bcl-2 modulation |
Synthetically, the hydroxymethyl group facilitates efficient derivatization. Microwave-assisted synthesis using α-aminophosphonates yields (quinazolin-4-ylamino)methylphosphonates with anti-tobacco mosaic virus activity, demonstrating the group’s versatility beyond oncology [8]. These attributes position 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one as a multipronged therapeutic scaffold warranting expanded structure-activity relationship exploration.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8